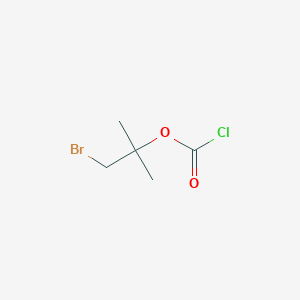
1-Bromo-2-methylpropan-2-yl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylpropan-2-yl carbonochloridate is a chemical compound with the molecular formula C₅H₈BrClO₂ It is an organobromine compound that features both bromine and chlorine atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-yl carbonochloridate can be synthesized through the reaction of 1-bromo-2-methylpropan-2-ol with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
1-Bromo-2-methylpropan-2-ol+Phosgene→1-Bromo-2-methylpropan-2-yl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxicity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methylpropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The compound can be hydrolyzed to form 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with sodium hydroxide, the product is 1-bromo-2-methylpropan-2-ol.
Elimination Reactions: The major product is an alkene, such as 2-methylpropene.
Hydrolysis: The products are 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylpropan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-methylpropan-2-yl carbonochloridate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the carbonochloridate group.
2-Bromo-2-methylpropane: Another similar compound with a different substitution pattern.
1-Chloro-2-methylpropan-2-yl carbonochloridate: Similar but with chlorine instead of bromine.
Uniqueness
1-Bromo-2-methylpropan-2-yl carbonochloridate is unique due to the presence of both bromine and chlorine atoms, making it highly reactive and versatile for various chemical transformations. Its dual electrophilic centers allow for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
25557-90-8 |
|---|---|
Molekularformel |
C5H8BrClO2 |
Molekulargewicht |
215.47 g/mol |
IUPAC-Name |
(1-bromo-2-methylpropan-2-yl) carbonochloridate |
InChI |
InChI=1S/C5H8BrClO2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |
InChI-Schlüssel |
GWFRWPBLRWTRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
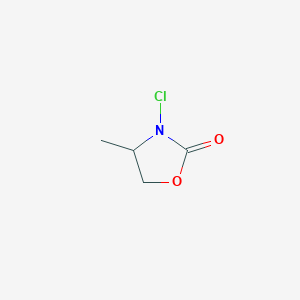

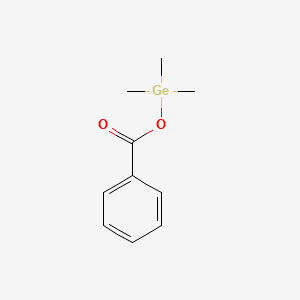
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)


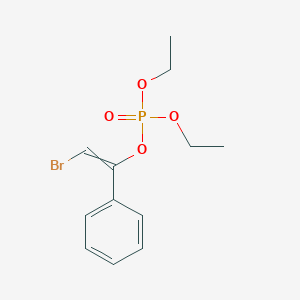
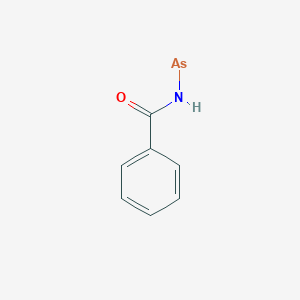
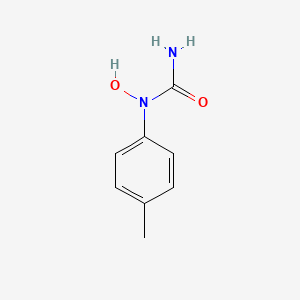
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)

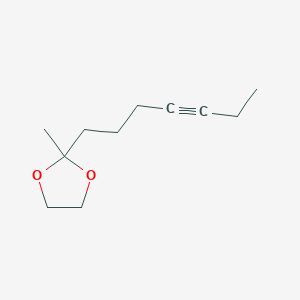
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
